Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate
Overview
Description
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and 2-oxopropyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2-oxoazepane-1-carboxylate: This compound has a similar structure but lacks the 2-oxopropyl group, resulting in different chemical properties and reactivity.
Tert-butyl 2-(2-oxopropyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of an azepane ring, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-(2-oxopropyl)azepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-11(16)10-12-8-6-5-7-9-15(12)13(17)18-14(2,3)4/h12H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIPSZYECZQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132583 | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-08-4 | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-(2-oxopropyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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